5-butyl-4-[3-ethoxy-4-(pentyloxy)phenyl]-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
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Overview
Description
5-BUTYL-4-[3-ETHOXY-4-(PENTYLOXY)PHENYL]-3-(2-HYDROXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BUTYL-4-[3-ETHOXY-4-(PENTYLOXY)PHENYL]-3-(2-HYDROXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrolo[3,4-c]pyrazole structure, followed by the introduction of the butyl, ethoxy, and pentyloxy substituents. The reaction conditions often require the use of catalysts, specific temperature controls, and inert atmospheres to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-BUTYL-4-[3-ETHOXY-4-(PENTYLOXY)PHENYL]-3-(2-HYDROXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the functional groups, such as converting ketones to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce new functional groups onto the aromatic rings.
Scientific Research Applications
5-BUTYL-4-[3-ETHOXY-4-(PENTYLOXY)PHENYL]-3-(2-HYDROXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and enzyme interactions.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-BUTYL-4-[3-ETHOXY-4-(PENTYLOXY)PHENYL]-3-(2-HYDROXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-BUTYL-3-(2-HYDROXYPHENYL)-1H-PYRAZOLE: Similar core structure but lacks the ethoxy and pentyloxy substituents.
5-BUTYL-4-(PENTYLOXY)PHENYL-3-(2-HYDROXYPHENYL)-1H-PYRROLO[3,4-C]PYRAZOL-6-ONE: Similar structure but with different substituents on the aromatic rings.
Uniqueness
5-BUTYL-4-[3-ETHOXY-4-(PENTYLOXY)PHENYL]-3-(2-HYDROXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Properties
Molecular Formula |
C28H35N3O4 |
---|---|
Molecular Weight |
477.6 g/mol |
IUPAC Name |
5-butyl-4-(3-ethoxy-4-pentoxyphenyl)-3-(2-hydroxyphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C28H35N3O4/c1-4-7-11-17-35-22-15-14-19(18-23(22)34-6-3)27-24-25(20-12-9-10-13-21(20)32)29-30-26(24)28(33)31(27)16-8-5-2/h9-10,12-15,18,27,32H,4-8,11,16-17H2,1-3H3,(H,29,30) |
InChI Key |
HQJLLNYLOQWXGL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)C2C3=C(C(=O)N2CCCC)NN=C3C4=CC=CC=C4O)OCC |
Origin of Product |
United States |
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